2-(3-cyanophenoxy)-N-cyclopropylacetamide

Lipophilicity CNS drug-likeness Permeability

Researchers sourcing rare aryloxyacetamide screening compounds face limited supplier options with inconsistent purity documentation. 2-(3-Cyanophenoxy)-N-cyclopropylacetamide (CAS 850700-80-0) resolves this as the only N-cyclopropyl 3-cyanophenoxyacetamide with unrestricted commercial access at documented ≥95% purity. • CNS-optimal profile: XLogP3 1.3, TPSA 62.1 Ų - ideal for BBB-penetrant probes • Metabolically stable cyclopropyl amide resists oxidative clearance vs. allyl analogs • Multi-source gram-scale supply supports reproducible HTS campaigns

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 850700-80-0
Cat. No. B2397399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyanophenoxy)-N-cyclopropylacetamide
CAS850700-80-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESC1CC1NC(=O)COC2=CC=CC(=C2)C#N
InChIInChI=1S/C12H12N2O2/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10/h1-3,6,10H,4-5,8H2,(H,14,15)
InChIKeyOQPHLSSMUJRJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyanophenoxy)-N-cyclopropylacetamide (850700-80-0) – Procurement-Ready Baseline for Medicinal Chemistry & Library Screening


2-(3-Cyanophenoxy)-N-cyclopropylacetamide (CAS 850700-80-0) is a small-molecule aryloxyacetamide scaffold (C12H12N2O2, MW 216.24 g/mol) that combines a 3-cyanophenoxy moiety with an N-cyclopropyl amide [1]. It is supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique screening compounds, offered to early discovery researchers at ≥95% purity . The compound's computed XLogP3 of 1.3 and topological polar surface area (TPSA) of 62.1 Ų place it within desirable property space for CNS- and orally bioavailable probe candidates [2].

Why 850700-80-0 Cannot Be Replaced by Off-the-Shelf 3-Cyanophenoxyacetamide Analogs


The 3-cyanophenoxyarylacetamide chemotype encompasses numerous commercially available variants that differ in N-substituent, phenoxy regioisomerism, and linker methylation. These structural differences translate into substantial divergence in computed lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability. For example, the N-cyclopropylacetamide scaffold in 850700-80-0 confers an XLogP3 of 1.3, whereas the isomeric N-allyl analog (CAS 1017019-71-4) is predicted to have a higher logP and increased susceptibility to cytochrome P450-mediated oxidation due to the allylic unsaturation [1]. The 2-cyano and 4-cyano positional isomers alter the electron density on the aryl ring, predictably shifting both target engagement and off-target profiles . Furthermore, 850700-80-0 is the only member of this series currently archived in the Sigma-Aldrich unique-chemicals collection, meaning procurement or resupply of structurally nearest neighbors requires sourcing from unvetted vendors with variable purity documentation .

Quantitative Differentiation Evidence for 2-(3-Cyanophenoxy)-N-cyclopropylacetamide (850700-80-0) vs. Nearest Analogs


Controlled Lipophilicity: XLogP3 = 1.3 Provides a Measurable Advantage over the N-Allyl and N-(2-Methylcyclohexyl) Congeners

The computed octanol–water partition coefficient (XLogP3) of 2-(3-cyanophenoxy)-N-cyclopropylacetamide is 1.3 [1]. This value falls within the optimal CNS drug-likeness range of XLogP 1–3, whereas the N-allyl congener (identical core, MW, and TPSA; differs only in alkene vs. cyclopropane) is predicted to exhibit an XLogP of ~1.6 due to the greater accessible surface area of the allyl group . The bulkier N-[(1S,2S)-2-methylcyclohexyl] analog (CAS not retrieved; ChemSpider entry available) has a computed XLogP exceeding 2.8, which risks higher non-specific binding and accelerated hepatic clearance .

Lipophilicity CNS drug-likeness Permeability

TPSA of 62.1 Ų Positions 850700-80-0 Favorably for Blood–Brain Barrier Penetration Relative to 2-(3-Cyanophenoxy)acetic Acid

The topological polar surface area (TPSA) of 850700-80-0 is 62.1 Ų, which is below the established 70–90 Ų threshold predictive of passive blood–brain barrier permeation [1]. The carboxylic acid precursor 2-(3-cyanophenoxy)acetic acid (CAS 1879-58-9) has a TPSA of ~66.8 Ų and an additional H-bond donor, which substantially reduces CNS exposure [2]. Among six-membered heterocyclic amides, TPSA values above 75 Ų are typically associated with P-glycoprotein efflux, which the cyclopropyl amide avoids [3].

TPSA BBB penetration Bioavailability

Metabolic Stability: Cyclopropyl vs. Allyl and Methyl Linker Substitution Defines in Vivo Clearance Potential

The cyclopropyl ring in 850700-80-0 is resistant to cytochrome P450-mediated oxidation, unlike the allyl group in n-allyl-2-(3-cyanophenoxy)acetamide (CAS 1017019-71-4), which is a known site for CYP2E1 and CYP3A4 epoxidation [1]. In related chemotypes, cyclopropyl amides show intrinsic clearance in human liver microsomes that is 3- to 5-fold lower than their allyl counterparts [2]. The alpha-methylated analog 2-(3-cyanophenoxy)-N-cyclopropylpropanamide introduces a chiral center adjacent to the amide, which can lead to stereoselective metabolism and variable pharmacokinetics absent in the achiral 850700-80-0 .

Metabolic stability CYP oxidation Cyclopropyl shielding

Regioisomeric Specificity: 3-Cyano vs. 2-Cyano or 4-Cyano Derivatives Define Hydrogen-Bond Acceptor Geometry

The 3-cyanophenoxy substitution in 850700-80-0 orients the nitrile meta to the ether linkage, yielding a vector distinct from the 2-cyano and 4-cyano isomers. In the structurally characterized CETP inhibitor chemotype N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-2-(3-cyanophenoxy)acetamide, the 3-cyano placement resulted in an IC50 > 30,000 nM, whereas the untested 2-cyano and 4-cyano isomers would be expected to project the nitrile into different subpockets [1]. The meta-cyano position is also less susceptible to nucleophilic attack than the para position, potentially reducing glutathione adduct formation [2].

Regioisomerism Receptor fit SAR divergence

Vendor-Documented Purity Benchmarking: 850700-80-0 ≥95% by HPLC vs. Uncharacterized Analogs

Suppliers of 850700-80-0 (AKSci, Leyan, CymitQuimica) consistently specify a minimum HPLC purity of 95% . In contrast, the closest N-substituted congeners—2-(3-cyanophenoxy)-N-cyclopropylpropanamide and 2-(3-cyanophenoxy)-N-(1-methylcyclopropyl)acetamide—are currently listed without documented purity thresholds on ChemicalBook and are subject to patent-related sales restrictions . This procurement asymmetry means 850700-80-0 is the only member of the N-cyclopropyl 3-cyanophenoxyacetamide series for which immediate, quality-controlled acquisition is guaranteed.

Purity specification Procurement reproducibility Batch consistency

Validated Application Scenarios for 2-(3-Cyanophenoxy)-N-cyclopropylacetamide (850700-80-0) Based on Quantitative Evidence


CNS Permeable Fragment or Probe Lead Optimization

With an XLogP3 of 1.3 and a TPSA of 62.1 Ų, 850700-80-0 occupies the physicochemical sweet spot for passive BBB penetration [1]. It can serve as a starting scaffold in CNS drug discovery programs targeting kinases, GPCRs, or epigenetic readers, where the meta-cyano group provides a tunable H-bond acceptor and the cyclopropyl amide minimizes metabolic clearance. Its documented purity (≥95%) and reliable vendor supply across multiple sources (AKSci, Leyan, CymitQuimica) support iterative medicinal chemistry efforts without lead-time uncertainty .

Selectivity Profiling via Regioisomeric Counter-Screening Panels

Because the 3-cyanophenoxy orientation is geometrically distinct from the 2-cyano and 4-cyano isomers, 850700-80-0 can be incorporated into a counter-screening panel alongside the ortho- and para-cyano analogs to map the nitrile-acceptor pocket of a target protein [1]. This application is supported by known CETP pharmacophore data, where the m-cyano substitution yielded a distinct activity profile from predicted p- and o-orientations , enabling researchers to attribute binding energy changes to a single structural variable.

Metabolic Soft-Spot Benchmarking Against Allyl and Alpha-Methyl Congeners

The cyclopropyl N-substituent of 850700-80-0 offers a built-in resistance to oxidative metabolism compared to the allyl analog, which is predicted to undergo rapid epoxidation [1]. This compound can be used as a metabolically stable reference in structure–metabolism relationship studies, where incremental structural modifications (allyl → cyclopropyl → methylcyclopropyl) are systematically evaluated for intrinsic clearance . The achiral nature of 850700-80-0 further simplifies the interpretation of metabolic hot-spot data relative to alpha-methylated chiral analogs.

Acquisition-Constrained Screening Library Design

850700-80-0 is the only member of the N-cyclopropyl 3-cyanophenoxyacetamide series with unrestricted commercial access and a documented ≥95% purity specification [1]. Procurement teams constructing focused screening libraries for kinase, phosphodiesterase, or epigenetic target panels can reliably source this compound in gram quantities, whereas the next-nearest analogs are either patent-restricted, purity-unverified, or single-source with uncertain resupply . This makes 850700-80-0 the pragmatic selection for reproducible high-throughput screening campaigns.

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